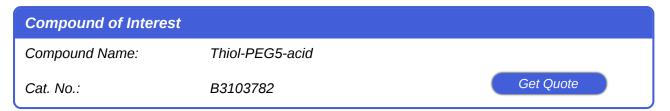


An In-depth Technical Guide to Thiol-PEG5-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thiol-PEG5-acid**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its core physicochemical properties, details experimental protocols for its application, and illustrates a key workflow in which it is utilized.

Core Properties of Thiol-PEG5-acid

Thiol-PEG5-acid is a versatile molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a five-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. The thiol group exhibits high affinity for noble metal surfaces, such as gold, and is reactive towards maleimide groups, while the carboxylic acid can be activated to react with primary amines. The PEG linker itself imparts increased hydrophilicity and biocompatibility to the resulting conjugate.

Quantitative Data Summary



Property	Value	Source
Molecular Weight	326.41 g/mol	[1][2]
Chemical Formula	C13H26O7S	[1][2]
CAS Number	1449390-67-3	[1]
Purity	>95%	
Appearance	Colorless Liquid	_
Storage Conditions	Store at -18°C	_

Key Applications and Experimental Protocols

Thiol-PEG5-acid is prominently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the functionalization of nanoparticles.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the E3 ligase ligand and the target protein ligand is crucial for the efficacy of the PROTAC. PEG linkers like **Thiol-PEG5-acid** offer flexibility and improve the solubility of the final PROTAC molecule.

This protocol outlines the general steps for synthesizing a PROTAC where the **Thiol-PEG5-acid** linker connects a target protein ligand (POI-ligand) and an E3 ligase ligand.

Step 1: Activation of the Carboxylic Acid Group

- Dissolve Thiol-PEG5-acid in an anhydrous organic solvent such as dimethylformamide (DMF).
- Add an activating agent, for example, a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), along with N-hydroxysuccinimide (NHS) to form a more stable active ester.
- Allow the reaction to proceed at room temperature for 15-30 minutes.



Step 2: Coupling with the First Ligand (Amine-Containing)

- To the activated **Thiol-PEG5-acid** solution, add the first ligand (either the POI-ligand or the E3 ligase ligand) that contains a primary amine group.
- The reaction is typically stirred at room temperature for 2-4 hours or overnight.
- Monitor the reaction progress using an appropriate analytical technique such as LC-MS.

Step 3: Purification of the Intermediate

 Once the reaction is complete, the intermediate product (Ligand1-PEG5-Thiol) is purified using techniques like flash column chromatography or preparative HPLC.

Step 4: Conjugation to the Second Ligand (Maleimide-Containing)

- The purified intermediate with the free thiol group is dissolved in a suitable buffer, often a phosphate buffer at a pH between 6.5 and 7.5.
- The second ligand, functionalized with a maleimide group, is added to the solution.
- The thiol-maleimide Michael addition reaction is generally rapid and is allowed to proceed at room temperature for 1-2 hours.
- The final PROTAC conjugate is then purified, typically by preparative HPLC.

Nanoparticle Functionalization

The thiol group of **Thiol-PEG5-acid** allows for the stable anchoring of the molecule to the surface of gold nanoparticles (AuNPs). This functionalization enhances the biocompatibility and stability of the nanoparticles in biological media and provides a carboxylic acid handle for the subsequent attachment of targeting ligands, drugs, or imaging agents.

This protocol describes the surface modification of citrate-capped gold nanoparticles.

Materials:

Citrate-capped gold nanoparticle solution



Thiol-PEG5-acid

Phosphate buffered saline (PBS)

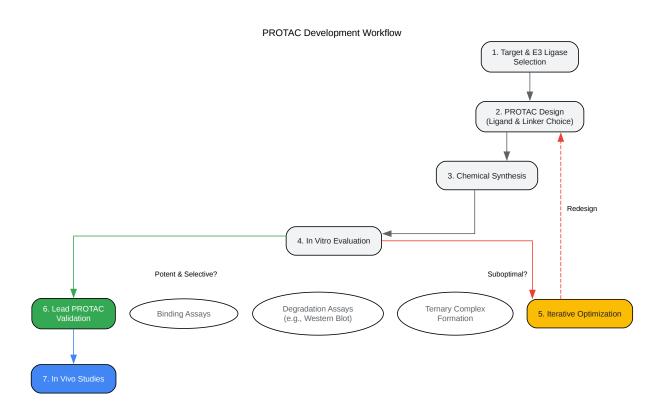
Procedure:

- To a solution of freshly synthesized citrate-capped gold nanoparticles, add an aqueous solution of Thiol-PEG5-acid. An excess of the thiol-PEG linker is typically used to ensure complete surface coverage.
- Allow the mixture to stir gently at room temperature overnight. During this time, a ligand exchange reaction will occur, with the thiol groups displacing the citrate ions from the gold surface.
- To remove the excess, unbound **Thiol-PEG5-acid**, the nanoparticle solution is subjected to centrifugation. The supernatant is carefully removed, and the nanoparticle pellet is resuspended in fresh PBS.
- This washing step is typically repeated 2-3 times to ensure the removal of all non-conjugated molecules.
- The resulting Thiol-PEG5-acid functionalized gold nanoparticles can then be used for subsequent conjugation reactions via their surface-exposed carboxylic acid groups, following standard EDC/NHS activation chemistry as described in the PROTAC synthesis protocol.

Visualizing the PROTAC Development Workflow

The development of an effective PROTAC is a systematic process that involves several key stages, from initial design to final validation. The following diagram illustrates this logical workflow.





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Caption: A generalized workflow for the development of a PROTAC.

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